
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide” is a complex organic molecule. It contains a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms . Tetrazoles are known for their high nitrogen content and have been used in various applications, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrazole group, phenyl group, and carboxamide group each contribute unique properties to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole group, which is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole group could potentially increase its acidity .科学的研究の応用
Xanthine Oxidase Inhibition
Xanthine oxidase (XO): is an enzyme that plays a crucial role in the metabolism of purines in the human body, leading to the production of uric acid. Overproduction or under-excretion of uric acid can lead to gout and other hyperuricemia-related conditions . Derivatives of the compound have been designed and synthesized as novel amide-based XO inhibitors. These inhibitors can potentially treat diseases related to excess uric acid, offering a therapeutic strategy for managing conditions like gout .
Anti-Hyperuricemic Effect
In relation to its XO inhibitory activity, this compound has shown promise in in vivo studies for its hypouricemic effect. This means it can effectively reduce serum uric acid levels, which is beneficial for patients suffering from hyperuricemia . The compound’s ability to lower uric acid levels in animal models suggests its potential as a treatment option for humans with similar conditions.
Antimicrobial Activity
Tetrazole derivatives, which include the compound , have exhibited considerable antimicrobial activity . This activity is crucial in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance . The compound’s structure allows it to interact with various microbial enzymes, disrupting their function and leading to the death of the pathogen.
Analgesic and Anti-inflammatory Properties
The tetrazole moiety is known for its analgesic and anti-inflammatory properties. Compounds containing this functional group have been explored for their potential to relieve pain and reduce inflammation, making them candidates for the development of new painkillers and anti-inflammatory drugs .
Potential in Opioid Receptor Research
While not directly linked to the compound , tetrazole derivatives have been studied in the context of opioid receptor research . Given the structural similarities, there is potential for this compound to be used in the study of opioid receptors, which could lead to the development of new analgesics or treatments for addiction .
Enzyme Kinetic Studies
The compound has been used in enzyme kinetic studies to understand its mode of action as an inhibitor. These studies help in determining how the compound interacts with enzymes like XO, providing insights into its inhibitory potency and the type of inhibition it exhibits .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-12-6-1-9(7-21-12)13(20)15-10-2-4-11(5-3-10)18-8-14-16-17-18/h1-8H,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBGAJGPFFJQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC(=O)C=C2)N3C=NN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)
![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)
![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)
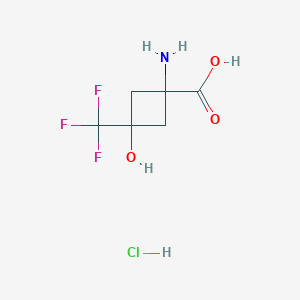
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)
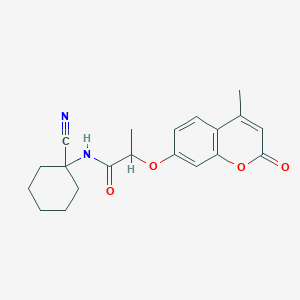
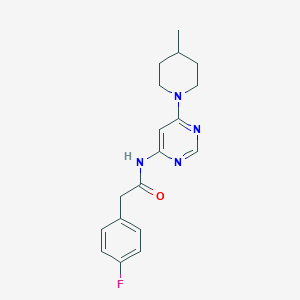
![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)
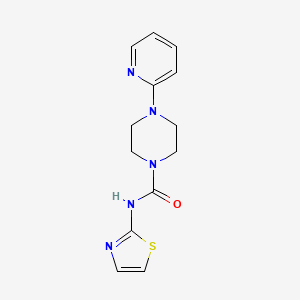
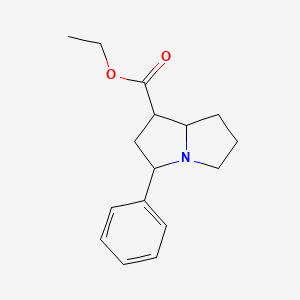
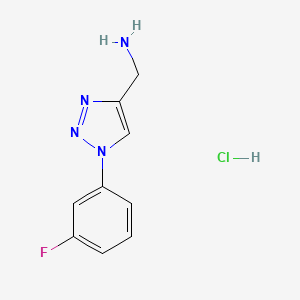
![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)
![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)